molecular formula C17H21N3O3 B2603917 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide CAS No. 2176069-63-7

2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide

Cat. No.: B2603917
CAS No.: 2176069-63-7
M. Wt: 315.373
InChI Key: ZBXDLMNSFQGTSW-UHFFFAOYSA-N
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Description

2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide (CAS 2176069-63-7) is a synthetic organic compound with the molecular formula C17H21N3O3 and a molecular weight of 315.37 g/mol . Its structure features a propanamide core that links a 2-methoxy-4-methylphenoxy group to a (6-methylpyrimidin-4-yl)methyl moiety. The presence of the pyrimidine ring, a common pharmacophore in medicinal chemistry, suggests this molecule may have significant potential as a building block in drug discovery and agrochemical research . Pyrimidine derivatives are extensively studied for their diverse biological activities and are known to interact with various enzymes and receptors . This compound is provided as a high-purity solid for research purposes. Researchers can utilize it as a key intermediate in the synthesis of more complex molecules or as a starting point for biological screening programs. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-5-6-15(16(7-11)22-4)23-13(3)17(21)18-9-14-8-12(2)19-10-20-14/h5-8,10,13H,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDLMNSFQGTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)NCC2=NC=NC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Methoxy-Methylphenoxy Intermediate: This step involves the reaction of 2-methoxy-4-methylphenol with an appropriate halogenating agent to introduce a halogen atom at the desired position.

    Coupling with Pyrimidinylmethyl Group: The halogenated intermediate is then reacted with a pyrimidinylmethyl derivative under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally similar to 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide exhibit significant anticancer properties. For instance, studies on related molecules have demonstrated their ability to induce apoptosis in cancer cells by activating death receptor pathways and enhancing caspase activity, which are critical for programmed cell death .

Targeted Therapy

The specificity of the compound for certain molecular targets allows it to be explored as a targeted therapy option. By focusing on pathways like those mediated by IKKβ (IκB kinase β), researchers aim to develop treatments that minimize side effects associated with traditional chemotherapy .

Antioxidant Properties

Some derivatives of methoxyphenol compounds have shown antioxidant activities, which can protect cells from oxidative stress—a contributing factor in cancer and other diseases. The antioxidant capacity can be measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating potential health benefits beyond anticancer effects .

Case Studies

StudyFindings
Study on Anticancer Effects A study demonstrated that a related compound significantly inhibited colon cancer cell growth, inducing apoptosis through increased expression of death receptors DR5 and DR6 .
Mechanism Exploration Research indicated that the interaction with IKKβ was crucial for the anticancer activity, highlighting the importance of this target in developing therapeutic agents.
Antioxidant Activity Assessment A study reported the synthesis of methoxy phenolic compounds with notable antioxidant properties, suggesting that similar structures might also exhibit beneficial effects against oxidative stress .

Mechanism of Action

The mechanism of action of 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a propanamide backbone with the following analogs (Table 1):

Compound Key Substituents Biological Target Reference
Target: 2-(2-Methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide 2-Methoxy-4-methylphenoxy, 6-methylpyrimidin-4-ylmethyl Hypothesized enzyme/receptor
N-((2-(Cyclopentylmethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Cpd 45) Cyclopentylmethoxy, trifluoromethyl pyridine, methylsulfonamido phenyl TRPV1 antagonist
N-((2-(Phenoxyethoxy)-6-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-fluoro-4-(methylsulfonamido)phenyl)propanamide (, Cpd 20) Phenoxyethoxy, trifluoromethyl pyridine, methylsulfonamido phenyl TRPV1 antagonist
N-[Cyclopropyl(4-fluorophenyl)methyl]-2-(2,4-dichlorophenoxy)propanamide (, Cpd 27i) Cyclopropyl, 4-fluorophenyl, dichlorophenoxy Pseudomona enzyme inhibitor

Key Observations :

  • Pyrimidine vs. Pyridine : The target’s 6-methylpyrimidin-4-yl group contrasts with the trifluoromethyl pyridine in , and 3. Pyrimidine’s dual nitrogen atoms may enhance hydrogen bonding or π-π stacking in target binding compared to pyridine derivatives .
  • Substituent Effects: The 2-methoxy-4-methylphenoxy group provides moderate lipophilicity (logP ~2.5–3.5 estimated), whereas dichlorophenoxy () increases hydrophobicity (logP ~4.0), impacting membrane permeability .

Physicochemical Properties

Melting Points :

  • TRPV1 antagonists with flexible alkoxy chains (e.g., isopentyloxy in , Cpd 23: 136–139°C) exhibit higher melting points than those with cyclic substituents (e.g., cyclopentylmethoxy in , Cpd 45: 112–114°C) .
  • The target compound’s methoxy-methylphenoxy group may confer a melting point between 70–120°C, aligning with analogs in and .

Solubility :

  • Pyrimidine’s polarity may improve aqueous solubility compared to trifluoromethyl pyridine derivatives. However, the methyl group on pyrimidine could counterbalance this effect .

Biological Activity

The compound 2-(2-methoxy-4-methylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H30N4O3
  • Molecular Weight : 398.507 g/mol
  • SMILES Notation : COc1cc(C)ccc1OC(C)C(=O)N1CCC(CC1)N(C)c1cc(C)ncn1 .

Research indicates that this compound may exhibit various biological activities, including:

  • Anticancer Activity : Similar analogs have shown significant inhibition of cancer cell proliferation. For instance, compounds with structural similarities have been reported to induce apoptosis in colon cancer cells by activating caspases and upregulating death receptors like DR5 and DR6 .
  • Anti-inflammatory Properties : Compounds with methoxy and pyrimidine functionalities often demonstrate anti-inflammatory effects by inhibiting key signaling pathways such as NF-kB, which is involved in inflammatory responses.
  • Antimicrobial Effects : Some derivatives of this compound class have exhibited antimicrobial activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Studies

A study investigating the anticancer effects of structurally related compounds found that treatment with a similar methoxy-substituted phenol led to significant tumor growth suppression in xenograft models. The compound displayed a dose-dependent effect, enhancing the expression of apoptotic markers while decreasing proliferative markers like PCNA .

Toxicological Assessments

Toxicological evaluations have been conducted to assess the safety profile of related compounds. For example, a series of in vivo studies indicated that certain methoxy-substituted phenols did not induce significant genotoxic effects in mice, suggesting a favorable safety profile for further development .

Data Tables

PropertyValue
Molecular FormulaC22H30N4O3
Molecular Weight398.507 g/mol
Anticancer ActivityInduces apoptosis
Anti-inflammatory PotentialInhibits NF-kB signaling
Toxicity (Micronucleus Test)Negative results

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